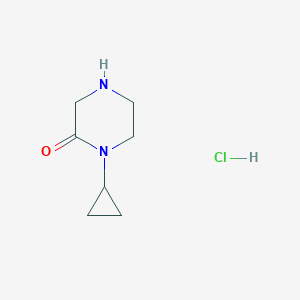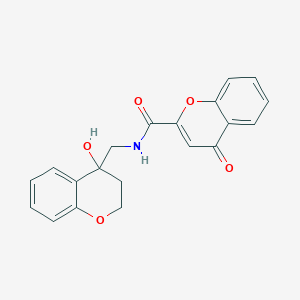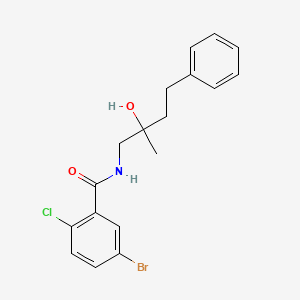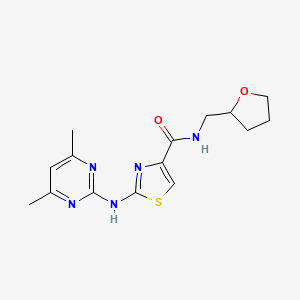
1-Cyclopropylpiperazin-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropylpiperazin-2-one hydrochloride is a heterocyclic organic compound consisting of a piperazine ring fused with a cyclopropane moiety. It has a CAS Number of 1803584-95-3 and a molecular weight of 176.65 . The compound is typically available in powder form .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-Cyclopropylpiperazin-2-one hydrochloride, has been a subject of scientific interest due to their therapeutic potential . Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of 1-Cyclopropylpiperazin-2-one hydrochloride is C7H13ClN2O. The InChI Code is 1S/C7H12N2O.ClH/c10-7-5-8-3-4-9 (7)6-1-2-6;/h6,8H,1-5H2;1H .Physical And Chemical Properties Analysis
1-Cyclopropylpiperazin-2-one hydrochloride is a powder at room temperature . It has a molecular weight of 176.64. More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Synthesis of Antimicrobial Agents
1-Cyclopropylpiperazin-2-one hydrochloride has been utilized in the synthesis of new pyridone carboxylic acid antibacterial agents, demonstrating potent antibacterial activity. This highlights its role as a key intermediate in developing antibiotics with efficacy against resistant bacterial strains (T. Uno et al., 1989).
Development of Organo- and Hydrogels
This compound and its derivatives have been explored for their potential in creating organo- and hydrogels, which could have applications in drug delivery systems and tissue engineering. The ability to form robust thermoreversible hydrogels suggests its utility in biomedical applications where controlled release and biocompatibility are crucial (Zhiguo Xie et al., 2009).
Antidepressant Potential
Exploration into derivatives of 1-Cyclopropylpiperazin-2-one hydrochloride has shown potential for developing new antidepressant drugs. This research underscores the compound's versatility in synthesizing molecules with significant pharmacological activities, offering pathways to novel therapeutic agents (B. Bonnaud et al., 1987).
Continuous-Flow Multistep Synthesis
The compound is also significant in the field of synthetic chemistry, particularly in the continuous-flow multistep synthesis of antihistamines. Its role in efficient and scalable synthesis processes demonstrates its value in pharmaceutical manufacturing, contributing to the development of drugs with antihistaminic properties (S. Borukhova et al., 2016).
Autophagy and Apoptosis in Neurodegenerative Effects
Research involving cyclopropyl derivatives, akin to 1-Cyclopropylpiperazin-2-one hydrochloride, has shed light on mechanisms of autophagy and apoptosis in neurodegenerative diseases. Such studies are crucial for understanding the molecular underpinnings of neurological disorders and developing targeted therapies (Xiaohui Song et al., 2015).
Ethylene Action Inhibition in Plant Growth
The compound has been implicated in studies related to 1-methylcyclopropene, a molecule known for its ability to inhibit ethylene action in plants. This application is pivotal in agricultural sciences, offering strategies to enhance crop preservation and post-harvest management (S. Blankenship & J. Dole, 2003).
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include measures to prevent exposure and instructions on what to do if exposure occurs .
Propriétés
IUPAC Name |
1-cyclopropylpiperazin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c10-7-5-8-3-4-9(7)6-1-2-6;/h6,8H,1-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVRXDYAUKVMHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCNCC2=O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropylpiperazin-2-one hydrochloride | |
CAS RN |
1803584-95-3 |
Source


|
| Record name | 1-cyclopropylpiperazin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(benzylthio)acetamide](/img/structure/B2977806.png)

![6-[4-(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B2977809.png)




![2-chloro-N-[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B2977819.png)
![N-(2,4-difluorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2977820.png)

![N-(2-chlorophenyl)-2-(5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2977824.png)
![1-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2977825.png)
